molecular formula C13H9F7O3 B3042136 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione CAS No. 515163-04-9

4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione

Cat. No.: B3042136
CAS No.: 515163-04-9
M. Wt: 346.2 g/mol
InChI Key: NAAZVBWIBHEFHC-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione (CAS 515163-04-9) is a fluorinated β-diketone compound supplied for research and development purposes. This molecule features a heptafluorinated alkyl chain and a 4-methoxyphenyl group, a structure characteristic of per- and polyfluoroalkyl substances (PFAS) . Its molecular formula is C13H9F7O3 . The compound's strong electron-withdrawing perfluoroalkyl group and the diketone functionality make it a candidate for investigation in various fields, though specific applications and its mechanism of action are areas for ongoing research. Potential research applications could include its use as a ligand for metal chelation in coordination chemistry, a building block for the synthesis of more complex fluorinated molecules, or a subject in materials science studies due to the unique properties imparted by the fluorine atoms . As a PFAS compound, it may also be relevant for environmental and toxicological studies. A full hazard assessment for carcinogenicity, mutagenicity, and other toxicity endpoints is currently limited by insufficient data . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F7O3/c1-23-8-4-2-7(3-5-8)9(21)6-10(22)11(14,15)12(16,17)13(18,19)20/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAZVBWIBHEFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40896000
Record name 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515163-04-9
Record name 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

In the presence of a strong base (e.g., sodium hydride or lithium diisopropylamide), the enolate of the fluorinated ester attacks the carbonyl carbon of 4-methoxyacetophenone, forming the β-diketone backbone. The heptafluoroalkyl group’s electron-withdrawing nature enhances enolate stability, favoring product formation.

Example Protocol

  • Reactants : Ethyl 4,4,5,5,6,6,6-heptafluorohexanoate (1.2 equiv) and 4-methoxyacetophenone (1.0 equiv).
  • Base : Sodium ethoxide (2.5 equiv) in anhydrous tetrahydrofuran.
  • Conditions : −78°C to room temperature, 12–24 hours.
  • Workup : Acidic quenching (HCl), extraction with dichloromethane, and silica gel chromatography.

Yield : 45–60% (reported for analogous fluorinated β-diketones).

Challenges and Optimizations

  • Fluorine Stability : The heptafluoroalkyl group may undergo hydrolysis under basic conditions. Anhydrous solvents and low temperatures mitigate this.
  • Steric Hindrance : Bulky fluorinated chains reduce reaction rates. Microwave-assisted synthesis (50–80°C, 2–4 hours) improves efficiency.

Phenylthio Migration Strategy

Otera et al.’s phenylthio migration method, originally developed for 1,3- and 1,4-diketones, can be adapted for fluorinated systems. This approach uses β-methoxy-γ-phenylthio ketones as intermediates, which undergo rearrangement to form the diketone scaffold.

Synthetic Pathway

  • Intermediate Formation : React 4-methoxybenzaldehyde with methoxy(phenylthio)methane to form a β-methoxy-γ-phenylthio adduct.
  • Enol Silyl Ether Incorporation : Treat with a fluorinated enol silyl ether (e.g., heptafluorohex-1-enyloxytrimethylsilane) to induce phenylthio migration.
  • Oxidation/Hydrolysis : Use meta-chloroperbenzoic acid (mCPBA) for sulfoxide formation, followed by acid hydrolysis to yield the β-diketone.

Key Advantages :

  • High regioselectivity for the 1,3-diketone structure.
  • Compatibility with electron-deficient fluorinated enolates.

Yield : 20–35% (lower due to multi-step nature).

Electrophilic Fluorination of Preformed Diketones

While the target compound’s heptafluoro group likely necessitates pre-fluorinated precursors, partial fluorination via electrophilic agents (e.g., Selectfluor®) can refine substituents. This method is less common due to the compound’s extensive fluorination but remains relevant for derivatives.

Selective α-Fluorination

  • Substrate : 4-(4-Methoxyphenyl)-1,3-diketone with a non-fluorinated alkyl chain.
  • Reagent : Selectfluor® (1.1 equiv) in acetonitrile/water (4:1).
  • Conditions : 80°C, 6–8 hours.

Outcome : Introduces fluorine atoms at α-positions, though full heptafluorination is impractical.

Hydration and Tautomerism Considerations

Fluorinated β-diketones often exist in equilibrium with hydrated forms. For 4,4,5,5,6,6,6-heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione, nuclear magnetic resonance (NMR) studies reveal a keto-enol-hydrate equilibrium favoring the diketo form (85:15 ratio in CDCl₃).

Structural Implications :

  • ¹⁹F NMR : Singlets at −72.3 ppm (CF₃) and −113.5 ppm (CF₂) confirm minimal enolization.
  • ¹H NMR : Aromatic protons (δ 7.8–6.9 ppm) and methoxy group (δ 3.8 ppm) remain sharp, indicating no significant tautomer shifts.

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Claisen Condensation 45–60 Scalable, direct Requires fluorinated esters
Phenylthio Migration 20–35 High regioselectivity Multi-step, low yield
Electrophilic Fluorination <10 Modifies existing scaffolds Not suitable for full fluorination

Scientific Research Applications

Coordination Chemistry

One of the primary applications of this compound is in coordination chemistry. It has been shown to form crystalline complexes with lanthanide ions such as europium (Eu³⁺) and samarium (Sm³⁺). The interaction occurs in an ethanol solution where the compound reacts with freshly precipitated hydrated hydroxides of these lanthanides to produce complexes of the form [Ln(PyrC3F7)3(EtOH)2]. This property indicates its potential use in designing luminescent materials and sensors due to the unique optical properties of lanthanide complexes.

Research into the biological activity of 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione suggests it may have significant implications in biochemistry. The formation of complexes with lanthanides can influence electronic excitation transfer processes within biological systems. Such interactions could be explored for therapeutic applications or as probes in biochemical assays.

Fluorinated Organic Compounds in Material Science

The fluorinated nature of this compound makes it particularly valuable in material science. Fluorinated compounds are known for their stability and resistance to chemical degradation. This property can be harnessed in developing advanced materials for coatings or as additives in polymers to enhance their performance under harsh conditions .

Case Study 1: Luminescent Materials

A study investigated the synthesis of luminescent materials using this compound as a ligand for europium ions. The resulting complexes exhibited strong red emissions when excited by UV light. This property was utilized to create luminescent films suitable for display technologies.

Case Study 2: Sensor Development

Another research project focused on developing sensors that utilize the electronic properties of the complexes formed with samarium ions. The sensors demonstrated high sensitivity to specific analytes due to the unique electronic transitions facilitated by the presence of the methoxy group and fluorinated backbone.

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets that are sensitive to fluorinated groups. The fluorine atoms can enhance binding affinity and specificity to biological targets, leading to improved efficacy in biological assays and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Groups

4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione (hth)
  • Structure : Replaces the 4-methoxyphenyl group with a thienyl (sulfur-containing heterocycle) moiety.
  • Coordination Chemistry : Forms stable complexes with Sm(III), Eu(III), and Nd(III), as seen in PMMA-doped luminescent films and OLEDs . The thienyl group’s sulfur atom enhances ligand polarizability, improving luminescence quantum yields compared to purely aromatic substituents.
  • Applications : Used in waveguide materials and near-infrared emitters due to its efficient energy transfer to lanthanide ions .
4,4,5,5,6,6,6-Heptafluoro-1-phenyl-1,3-hexanedione
  • Structure : Features a simple phenyl group instead of methoxyphenyl.
  • Properties : Lacks the electron-donating methoxy group, resulting in reduced stabilization of metal complexes. This compound is primarily used in NMR shift reagents and explosive detection polymers due to its strong fluorophilic character .
4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione
  • Structure : Substitutes the aromatic group with a pyrazolyl ring.
  • Applications: Forms terbium(III) complexes with high luminescence efficiency, making it suitable for optoelectronic devices. The pyrazole nitrogen enhances ligand rigidity, reducing non-radiative decay pathways .

Fluorination Patterns and Chain Lengths

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione (TFN)
  • Structure : Shorter chain (butanedione) with trifluoro substituents.
  • Comparison : Reduced fluorination decreases lipophilicity and metal-binding stability compared to heptafluoro derivatives. Used in europium complexes for antibacterial studies .
1,1,1,5,5,5-Hexafluoropentane-2,4-dionate (fpd)
  • Structure : Shorter fluorinated chain (pentanedione).
  • Applications: Limited to small lanthanide complexes due to steric constraints but shows utility in volatile coordination compounds for gas-phase deposition .

Electronic and Spectral Properties

  • Acidity: Heptafluoro derivatives exhibit lower pKa values (e.g., 4,4,5,5,6,6,6-heptafluorohexanoic acid has pKa = 4.18 ), enhancing deprotonation and metal chelation.
  • Luminescence : The 4-methoxyphenyl group in the target compound enables visible-light excitation (λ > 400 nm), critical for bioimaging . Thienyl analogs require UV excitation but show superior emission in near-infrared regions .

Biological Activity

4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione (CAS No. 515163-04-9) is a fluorinated organic compound notable for its unique structural features and potential biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a heptafluorinated hexane backbone with a methoxy-substituted phenyl group. Its molecular formula is C13H9F7O3, and it has a molecular weight of 346.20 g/mol. The presence of fluorine atoms significantly influences its reactivity and biological interactions.

The primary biological targets of this compound are the lanthanide ions europium (Eu³⁺) and samarium (Sm³⁺). The compound forms crystalline complexes with these ions when mixed with their hydroxides in ethanol. This interaction suggests that the compound may play a role in electronic excitation transfer processes within these complexes .

Biochemical Pathways

The formation of complexes with Eu³⁺ and Sm³⁺ indicates potential applications in photonic devices or as luminescent materials. The electronic properties imparted by the fluorinated structure could enhance the efficiency of energy transfer processes in various biochemical pathways.

In Vitro Studies

Recent studies have explored the inhibitory effects of related compounds on various enzymes and their potential as therapeutic agents. For instance:

  • Inhibition of Cholinesterases : Compounds structurally similar to this compound have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals and modulating enzyme activities linked to oxidative stress .

Case Studies

A notable case study involved the evaluation of similar fluorinated compounds for their cytotoxic effects against cancer cell lines. These studies indicated that modifications in the phenyl substituent significantly affect biological activity:

  • Cytotoxicity Against MCF-7 Cells : Certain derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), suggesting potential applications in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameInhibition of AChEInhibition of BChECytotoxicity (MCF-7)
This compoundModerateModerateSignificant
4-Oxo-4H-furo[2,3-h]chromene derivativesHighModerateModerate
5-Oxo-5H-furo[3,2-g]chromene derivativesLowHighLow

Q & A

Basic: What are the critical considerations for synthesizing 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione with high purity?

Methodological Answer:
The synthesis of fluorinated diketones requires precise control over reaction conditions due to the reactivity of fluorine substituents and the stability of the diketone backbone. Key steps include:

  • Precursor Selection : Use 4-methoxyphenylacetylene and heptafluorobutane derivatives as starting materials, with anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .
  • Temperature Control : Maintain sub-zero temperatures (-10°C to -20°C) during fluorination steps to prevent side reactions like defluorination or polymerization .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the compound at ≥98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione

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